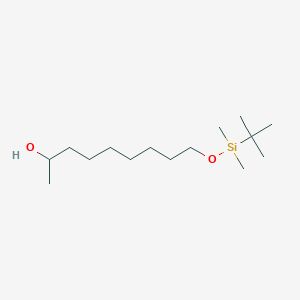

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol, also known as TBDMS-nonenol, is a synthetic compound commonly used in scientific research. It is a derivative of nonenol, which is a primary alcohol that can be found in various natural sources. TBDMS-nonenol is used as a protecting group in organic synthesis due to its stability and ease of removal.

Mechanism Of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll involves the formation of a covalent bond between the TBDMS group and the hydroxyl group of the alcohol. This protects the hydroxyl group from unwanted chemical reactions. The TBDMS group can be removed through treatment with fluoride ions, which results in the cleavage of the Si-O bond and the restoration of the hydroxyl group.

Biochemical And Physiological Effects

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll does not have any known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll as a protecting group include its stability, ease of removal, and compatibility with various reaction conditions. It is also relatively easy to synthesize and purify. The limitations of using 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll include the need for fluoride ions to remove the TBDMS group, which can be toxic and hazardous. 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is also not suitable for use with certain functional groups, such as carboxylic acids and amines.

Future Directions

There are several future directions for the use of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in scientific research. One area of interest is the development of new protecting groups that offer improved selectivity and stability. Another area of interest is the application of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in the development of new materials and catalysts is an area of ongoing research.

Synthesis Methods

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll can be synthesized through a multistep process that involves several chemical reactions. The first step involves the protection of nonenol with TBDMS chloride, which results in the formation of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The product is then purified through column chromatography to obtain a pure compound.

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is widely used in scientific research as a protecting group for alcohols. It is used to protect the hydroxyl group of alcohols during chemical reactions, which prevents unwanted side reactions and allows for selective functionalization. 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is also used in the synthesis of various natural products and pharmaceuticals. Its stability and ease of removal make it an ideal protecting group for many applications.

properties

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCYXCPDXCINT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)